4H-thieno[3,2-b]indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7NS |
|---|---|
Molecular Weight |
173.24 g/mol |
IUPAC Name |
4H-thieno[3,2-b]indole |
InChI |
InChI=1S/C10H7NS/c1-2-4-8-7(3-1)10-9(11-8)5-6-12-10/h1-6,11H |
InChI Key |
OSHOYFUNCSYTDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CS3 |
Origin of Product |
United States |
Synthetic Methodologies for 4h Thieno 3,2 B Indole and Its Structural Analogues
Early Synthetic Approaches to the 4H-Thieno[3,2-b]indole Core
The foundational methods for constructing the thieno[3,2-b]indole scaffold laid the groundwork for future synthetic innovations. These early strategies, while historically significant, often involved harsh reaction conditions and offered limited substituent diversity.
The first documented synthesis of this compound was reported in 1950 by P. A. S. Smith and his colleagues. rsc.org This pioneering approach involved the diazotization of o-nitroaniline, which was then reacted with thiophene (B33073) to form 2-(2-nitrophenyl)thiophene. rsc.org Subsequent reductive cyclization of the nitro group, a reaction type now often referred to as a Cadogan cyclization, yielded the target this compound. rsc.orgnih.gov Another early method involved the reaction of 3-phenacyloxindole with phosphorus pentasulfide to produce a thieno[2,3-b]indole derivative, showcasing a different approach to the fusion of the thiophene and indole (B1671886) ring systems. researchgate.net These initial syntheses were crucial in establishing the viability of constructing this heterocyclic system.
Modern and Efficient Synthetic Strategies for this compound
Contemporary synthetic chemistry has focused on developing more efficient, versatile, and functional-group-tolerant methods for the synthesis of 4H-thieno[3,2-b]indoles. The rise of palladium-catalyzed cross-coupling reactions has been particularly transformative in this regard.
Palladium catalysis has become an indispensable tool for the construction of carbon-carbon and carbon-nitrogen bonds, which are the key steps in many modern syntheses of this compound and its derivatives. mdpi.com These methods offer significant advantages in terms of efficiency and substrate scope over classical approaches.
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, has been effectively employed in the synthesis of the thieno[3,2-b]indole core. libretexts.orgyoutube.com One prominent strategy involves a site-selective Suzuki-Miyaura coupling of 2,3-dibromothiophene (B118489) with a 2-bromophenylboronic acid. rsc.org This reaction selectively forms the C-C bond at the 2-position of the thiophene ring, yielding 3-bromo-2-(2-bromophenyl)thiophene in high yield. rsc.org This intermediate is then primed for subsequent C-N bond formation to complete the indole ring.
Another approach utilizes the Suzuki-Miyaura coupling between an o-nitrophenylboronic acid and a 2-bromothiophene. rsc.orgnih.gov This is followed by a reductive cyclization of the nitro group to form the pyrrole (B145914) ring of the indole system. rsc.orgnih.gov However, a challenge with this method is the potential for deboronation of the arylboronic acid under the basic conditions typically used for the coupling, which can lead to lower yields. rsc.orgnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling in Thieno[3,2-b]indole Synthesis
| Thiophene Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2,3-Dibromothiophene | 2-Bromophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Bromo-2-(2-bromophenyl)thiophene | 82 | rsc.org |
| 2-Bromothiophene | o-Nitrophenyl boronic acid | Not Specified | Na₂CO₃ | 2-(2-Nitrophenyl)thiophene | Not Specified | rsc.orgnih.gov |
The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is a powerful tool for the final ring closure to form the indole nucleus of the thieno[3,2-b]indole system. wikipedia.org This reaction is often used sequentially after a Suzuki-Miyaura coupling. For instance, the 3-bromo-2-(2-bromophenyl)thiophene intermediate can undergo a subsequent twofold palladium-catalyzed C-N coupling (an intramolecular Buchwald-Hartwig reaction) with an amine to construct the final product. rsc.org
A highly efficient one-pot, two-step procedure has been developed that combines Suzuki-Miyaura coupling and Buchwald-Hartwig amination. acs.orgnih.gov This tandem catalysis approach starts with a halogen dance reaction of 2,5-dibromothiophene (B18171), followed by Negishi coupling with a 2-iodoaniline (B362364) derivative. acs.orgnih.gov The resulting intermediate then undergoes a one-pot Suzuki-Miyaura coupling and an intramolecular Buchwald-Hartwig amination. acs.orgnih.gov A key aspect of this process is the in situ ligand exchange on the palladium catalyst. Initially, a ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) is used for the Suzuki coupling, followed by the addition of a more electron-rich and bulky monodentate ligand such as tri-tert-butylphosphine (B79228) (tBu₃P) to facilitate the subsequent amination step. rsc.orgacs.org The choice of ligand is crucial, with studies showing that SPhos can provide the final product in very high yields. rsc.org
Table 2: Ligand Effects in Buchwald-Hartwig Amination for Thieno[3,2-b]indole Synthesis
| Ligand | Yield of Thieno[3,2-b]indole | Reference |
|---|---|---|
| SPhos | 96% | rsc.org |
| (t-Bu)₃P·HBF₄ | 84% | rsc.org |
| Xantphos | 43% | rsc.org |
Besides cross-coupling strategies, various intramolecular cyclization reactions are employed to construct the this compound ring system. These methods typically involve the formation of the key C-N bond in the final ring-closing step.
Common strategies for this transformation include:
Cadogan Reductive Cyclization : As mentioned in the early synthetic approaches, this method involves the deoxygenative cyclization of a nitro group onto an adjacent aromatic ring, typically using a phosphine (B1218219) reagent like triethyl phosphite (B83602). This remains a viable, though sometimes harsh, method. rsc.orgnih.gov
Nitrene Insertion : This involves the thermal or photochemical decomposition of an azide (B81097) precursor, such as 2-azido-3-phenylthiophene, to generate a reactive nitrene intermediate. vu.lt This nitrene can then insert into a C-H bond on the adjacent phenyl ring to form the pyrrole ring of the indole system. acs.org
Iodine-Mediated Electrophilic Aromatic Cyclization : More recent methods have utilized molecular iodine to mediate the intramolecular cyclization of suitably substituted primary allylamines to form fused pyridine (B92270) rings, a strategy that can be adapted for the synthesis of thieno[3,2-b]pyridines and conceptually extended to indole formation. organic-chemistry.org This approach offers a milder, metal-free alternative for the cyclization step. organic-chemistry.org
Fischer Indole Synthesis : This classical method can be adapted for thieno[3,2-b]indole synthesis. It involves the reaction of a suitable thiophene-based ketone or aldehyde with an arylhydrazine in an acidic medium, leading to the formation of the indole ring fused to the thiophene. nih.govarkat-usa.org
These modern synthetic advancements have significantly expanded the accessibility and structural diversity of this compound derivatives, paving the way for their exploration in various scientific fields.
Intramolecular Cyclization Reactions for Thieno[3,2-b]indole Formation
Cadogan Reductive Cyclization Variants
The Cadogan reductive cyclization is a powerful method for the synthesis of N-heterocycles, including the thieno[3,2-b]indole system. This reaction typically involves the deoxygenative cyclization of an o-nitrophenyl-substituted precursor in the presence of a trivalent phosphorus reagent, such as triethyl phosphite.
A notable application of this methodology in the synthesis of this compound involves a two-step process. rsc.org The first step is a Suzuki-Miyaura coupling reaction between an o-nitrophenyl boronic acid and a suitable thiophene derivative, such as 2-bromothiophene, to form the key biaryl precursor. rsc.org Subsequent treatment with a reducing agent like triethyl phosphite induces the reductive cyclization to afford the final thieno[3,2-b]indole product. rsc.org This approach is advantageous as it utilizes readily available and often less expensive heterocyclic boronic acids. rsc.org The reaction proceeds to completion in a short time, and the work-up is straightforward to remove phosphate (B84403) by-products, resulting in a good yield of the desired product. rsc.org
| Precursor | Reagents and Conditions | Product | Yield | Reference |
| 2-(2-Nitrophenyl)thiophene | P(OEt)₃, heat | This compound | Good | rsc.org |
Fischer Indolization as a Key Annulation Strategy
The Fischer indolization is a classic and highly versatile method for the synthesis of indoles and their fused analogues, including the thieno[3,2-b]indole core. arkat-usa.orgnih.gov This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of an arylhydrazine with a suitable ketone or aldehyde. nih.gov
In the context of thieno[3,2-b]indole synthesis, various thiophen-3(2H)-ones or 3-aminothiophene-2-carboxylates serve as the key ketone or ketone equivalents. nih.gov The reaction of these thiophene derivatives with different arylhydrazines in an acidic medium, such as glacial acetic acid, leads to the formation of the corresponding arylhydrazones, which then undergo intramolecular cyclization to yield the desired thieno[3,2-b]indole derivatives. nih.gov This one-pot procedure is highly efficient and allows for the introduction of a wide range of substituents on both the thiophene and the benzene (B151609) rings of the final product. nih.gov
For instance, the reaction of 6-oxo-5,6-dihydrothieno[3,2-b]thiophene-2-carboxylic acid with various arylhydrazine hydrochlorides has been shown to produce thieno[2',3':4,5]thieno[3,2-b]indole-2-carboxylic acids in yields ranging from 29-82%. arkat-usa.org Similarly, starting from methyl 3-amino-5-cyanothieno[3,2-b]thiophene-2-carboxylate, the target carboxylic acids can be obtained in 34-73% yield after hydrolysis and subsequent treatment with arylhydrazine hydrochlorides. arkat-usa.org
| Thiophene Precursor | Arylhydrazine | Product | Yield | Reference |
| 6-Oxo-5,6-dihydrothieno[3,2-b]thiophene-2-carboxylic acid | Phenylhydrazine hydrochloride | Thieno[2',3':4,5]thieno[3,2-b]indole-2-carboxylic acid | 82% | arkat-usa.org |
| Methyl 3-amino-5-cyanothieno[3,2-b]thiophene-2-carboxylate | 4-Methylphenylhydrazine hydrochloride | 8-Methyl-thieno[2',3':4,5]thieno[3,2-b]indole-2-carboxylic acid | 73% | arkat-usa.org |
| Methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylate | Phenylhydrazine hydrochloride | 6H-Benzofuro[2′,3′:4,5]thieno[3,2-b]indole | 75% | nih.gov |
| Methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylate | 4-Methylphenylhydrazine hydrochloride | 9-Methyl-6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indole | 77% | nih.gov |
Radical Cyclization Approaches
Radical cyclization reactions provide an alternative and effective pathway for the construction of the thieno[3,2-b]indole skeleton. These reactions often involve the formation of a radical species that undergoes an intramolecular cyclization to form the desired ring system.
One such approach involves the use of an (o-bromoindolyl)acrylonitrile derivative as the starting material. rsc.org This substrate can be synthesized through a multi-step sequence involving the base-induced condensation of (o-bromoindolyl)acrylonitrile with various aryl/heteroaryldithioesters. rsc.org The subsequent radical cyclization of this precursor leads to the formation of substituted thieno[2,3-b]indoles, an isomer of the target compound, in high yields. rsc.org While this method is effective, the synthesis of the starting material can be lengthy, and it often results in a mixture of (E)/(Z) isomers. rsc.org
Cascade Cyclization Pathways
Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to the synthesis of complex molecules like thieno[3,2-b]indoles from simple starting materials in a single operation. These reactions involve a sequence of intramolecular transformations, where the product of one reaction becomes the substrate for the next.
A notable example is the synthesis of benzothieno[3,2-b]indole derivatives through a cascade sequence mediated by cuprous bromide and tert-butyl hydroperoxide. nih.gov This method starts with N-protected 2-((2-bromophenyl)ethynyl)anilines and potassium ethylxanthate. nih.gov The reaction proceeds through the construction of both the pyrrole and thiophene rings in a sequential manner, with the pyrrole ring forming first, to yield the final benzothieno[3,2-b]indole product. nih.gov
Metal-Free Synthetic Methodologies
The development of metal-free synthetic methods is a significant area of research in organic chemistry, driven by the desire to reduce cost and environmental impact. For the synthesis of thieno[3,2-b]indoles, several metal-free approaches have been developed.
One such strategy involves an iodine-mediated intramolecular electrophilic aromatic cyclization. organic-chemistry.org This method utilizes molecular iodine as a mild Lewis acid to promote the cyclization of suitably substituted primary allylamines, which can be derived from heterocyclic aldehydes. organic-chemistry.org This approach avoids the use of metal catalysts and proceeds under mild conditions to afford aromatic ring annulated pyridines, including thieno[3,2-b]pyridines, which are structurally related to thieno[3,2-b]indoles. organic-chemistry.org
Another metal-free approach is the Fiesselmann thiophene synthesis followed by Fischer indolization, which is an efficient transition-metal-free strategy for the synthesis of 2-(hetero)aryl-substituted thieno[3,2-b]indoles. nih.gov This method involves the synthesis of methyl 5-(hetero)aryl-3-hydroxythiophene-2-carboxylates from 2-bromo-3-(hetero)arylacrylates and methyl thioglycolate, followed by transformation into the corresponding thiophen-3(2H)-ones and subsequent treatment with arylhydrazines. nih.gov
Multi-Component Reaction Design for Thieno[3,2-b]indole Derivatives
Multi-component reactions (MCRs) are highly convergent and efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. The design of MCRs for the synthesis of thieno[3,2-b]indole derivatives offers a streamlined approach to this heterocyclic system.
While specific multi-component reactions leading directly to the this compound core are not extensively documented in the provided search results, the synthesis of the isomeric thieno[2,3-b]indoles via a one-pot, three-component reaction has been reported. nih.gov This reaction utilizes indoles, acetophenones, and sulfur as the starting materials and is catalyzed by a magnetic nanoparticle-supported deep eutectic solvent. nih.gov This approach is environmentally friendly and provides high yields and regioselectivity under mild conditions. nih.gov The development of similar MCRs for the synthesis of this compound would be a valuable addition to the synthetic chemist's toolbox.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. nih.gov
The application of microwave irradiation has been successfully employed in various indole syntheses, including classical named reactions like the Fischer indole synthesis. nih.gov While specific microwave-assisted protocols solely focused on this compound were not detailed in the search results, the general principles of MAOS are highly applicable. For instance, the dehydrogenative aromatization of an oxoindole to a hydroxyindole, a key transformation in some indole synthetic routes, has been achieved in minutes with good yields using microwave irradiation. actascientific.com The use of microwave heating in the Cadogan or Fischer indolization routes for this compound could significantly enhance the efficiency of these syntheses.
Regioselectivity and Stereocontrol in this compound Synthesis
Achieving control over regioselectivity—the specific position at which a chemical bond is formed—is a critical aspect of synthesizing substituted this compound derivatives. The inherent asymmetry of the thienoindole core necessitates precise control to obtain the desired isomer. Various synthetic strategies have been developed to address this challenge, often relying on the strategic placement of directing groups or the use of specific catalytic systems.
Palladium-catalyzed cross-coupling reactions are instrumental in constructing the thienoindole skeleton with high regioselectivity. For instance, the synthesis of thieno[3,2-b:4,5-b']diindoles and benzothieno[3,2-b]indoles has been accomplished with high efficiency starting from tetrabromothiophene (B189479) or 2,3-dibromobenzothiophene. nih.govrsc.org The methodology involves a site-selective palladium-catalyzed C-C coupling reaction as the initial step, followed by a twofold C-N coupling. nih.govrsc.org This sequential approach, leveraging the different reactivities of the halogen substituents, allows for the controlled and regioselective construction of the fused heterocyclic system. Similarly, a two-pot synthesis from 2,5-dibromothiophene utilizes a "halogen dance" rearrangement followed by a Negishi coupling with 2-iodoaniline derivatives. The differential reactivity of the resulting two bromo groups is then exploited in a one-pot Suzuki-Miyaura coupling and intramolecular Buchwald-Hartwig amination to produce the thieno[3,2-b]indole core. nih.gov
Another powerful technique for controlling regiochemistry is the direct C-H functionalization. A palladium/norbornene co-catalyzed process enables the regioselective alkylation of NH-indoles at the C-H bond adjacent to the nitrogen atom (the C2 position). organic-chemistry.org This method provides a direct route to 2-alkyl-1H-indoles, which can be precursors for more complex thienoindole structures, ensuring that substitution occurs at a predetermined site. organic-chemistry.org
For related thieno[2,3-b]indole systems, metal-free approaches have been described that offer high regioselectivity. In one such method, the regioselectivity of a cascade cyclization involving a ketone, an indole, and sulfur powder is controlled by the choice of solvent and additives. rsc.org
Application of Green Chemistry Principles in Synthetic Route Design
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thienoindoles and related heterocyclic compounds, aiming to develop more environmentally friendly and sustainable methods. rsc.orgmdpi.com The focus is on reducing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources.
The choice of solvent is a major focus in green chemistry, with a push to replace hazardous solvents with more benign alternatives. mdpi.com A sustainable indole synthesis has been reported that uses ethanol (B145695) as the solvent, which is considered a green solvent due to its low toxicity and renewable origin. rsc.orgrug.nl Furthermore, metal-free catalytic systems are being explored to avoid the use of toxic or expensive heavy metals. rsc.orgrug.nl An iodine-mediated intramolecular electrophilic cyclization offers an environmentally benign alternative to metal-catalyzed processes for synthesizing fused pyridine systems like thieno[3,2-b]pyridines. organic-chemistry.org This reaction proceeds under mild conditions and utilizes molecular iodine, a less toxic and more readily available catalyst. organic-chemistry.org
Reactivity and Mechanistic Investigations of 4h Thieno 3,2 B Indole Core Transformations
Electrophilic Aromatic Substitution Patterns on the 4H-Thieno[3,2-b]indole Scaffold
The this compound nucleus is an electron-rich heteroaromatic system, making it susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is dictated by the relative electron densities at various positions on the fused rings. In general, the indole (B1671886) portion of the molecule is more activated towards electrophilic attack than the thiophene (B33073) ring. nih.gov The C3 position of the indole moiety is typically the most nucleophilic and kinetically favored site for substitution, a well-established pattern in indole chemistry. ic.ac.uk However, the substitution pattern can be influenced by the specific electrophile, reaction conditions, and the presence of substituents on the scaffold.
Studies on analogous systems, such as thieno[3,2-b]pyrroles, provide valuable insights. For instance, the Friedel-Crafts acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate demonstrates catalyst-dependent regioselectivity. When aluminum chloride (AlCl₃) is used as the catalyst, acylation occurs preferentially at the C3 position. researchgate.net Conversely, employing tin(IV) chloride (SnCl₄) directs the acyl group to the C6 position. researchgate.net This suggests that by carefully selecting the Lewis acid, one can control the site of electrophilic attack on the this compound core.
Common electrophilic substitution reactions applicable to this scaffold include:
Halogenation: The introduction of halogen atoms (Cl, Br, I) can be achieved using various halogenating agents. Given the high reactivity of the indole core, mild conditions are often preferred to prevent polysubstitution and side reactions. rsc.orgfrontiersin.org
Nitration: The introduction of a nitro group (NO₂) typically requires the use of mixed acids (nitric and sulfuric acid). The reaction conditions must be carefully controlled due to the acid sensitivity of the indole nucleus.
Acylation: As demonstrated with the thienopyrrole analogue, acyl groups can be introduced using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst. organic-chemistry.org The choice of catalyst can be a powerful tool for directing the substitution to either the pyrrole (B145914) or the benzene (B151609) portion of the molecule. researchgate.net
Nucleophilic Substitution Reactions and Their Scope
Nucleophilic aromatic substitution (SNAAr) on the electron-rich this compound core is generally challenging. Such reactions typically require the presence of a strong electron-withdrawing group (EWG) to activate the ring system towards nucleophilic attack. For example, studies on the indole nucleus have shown that a nitro group can facilitate vicarious nucleophilic substitution (VNS) of hydrogen, allowing for the introduction of carbon side chains. sci-hub.se
Another strategy involves modifying the indole nitrogen. The introduction of a 1-hydroxy group on the indole ring has been shown to enable unprecedented nucleophilic substitution reactions, a phenomenon attributed to a "bishomoallylic conjugation" effect that alters the electronic properties of the ring.
While specific examples of nucleophilic substitution on the unsubstituted this compound scaffold are not widely reported, it is plausible that such transformations could be achieved by:
Introducing activating groups: Installing a nitro or other strong EWG on the aromatic backbone would be a prerequisite for classical SNAAr reactions.
Pre-functionalization: A common approach is the substitution of a pre-installed leaving group, such as a halogen, with a nucleophile. This is often accomplished via transition metal-catalyzed cross-coupling reactions rather than direct SNAAr.
Oxidative and Reductive Transformations of the this compound Nucleus
The oxidative and reductive stability of the this compound nucleus is a key aspect of its chemistry. The indole and thiophene moieties can exhibit different behaviors under oxidative or reductive conditions.
Oxidative Transformations: The thiophene ring is susceptible to oxidation at the sulfur atom, which can lead to the formation of sulfoxides and sulfones, although this often requires strong oxidizing agents. The indole ring can also undergo oxidation, potentially leading to the cleavage of the pyrrole ring or the formation of oxindole derivatives. The specific outcome depends heavily on the oxidant used and the reaction conditions.
Reductive Transformations: Catalytic hydrogenation can be used to reduce the double bonds in the heterocyclic system. The pyrrole ring of the indole moiety is more readily reduced than the benzene ring. Reductive cyclization is a key step in some synthetic routes to the thienoindole core, such as the Cadogan reductive cyclization, which involves the deoxygenation of a nitro group to form the N-heterocycle. rsc.org
C-H Functionalization Strategies for Direct Derivatization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds, avoiding the need for pre-functionalization. chim.it For the this compound system, C-H activation can be directed to various positions on both the indole and thiophene portions of the molecule, typically using transition metal catalysts, most notably palladium. rsc.org
The inherent reactivity of the indole C-H bonds generally follows the order C3 > C2 > C7 > C4 > C6 > C5. chim.it However, site-selectivity can be controlled through the use of directing groups or by tuning the electronic and steric properties of the catalyst and substrate. nih.gov
Palladium-catalyzed direct arylation is a particularly well-studied transformation. Research on the closely related thieno[3,2-b]thiophene (B52689) scaffold shows that site-selective arylation can be achieved with high predictability. nih.govresearchgate.net Using a phosphine-free Pd(OAc)₂/KOAc catalyst system, mono-, di-, tri-, and even tetra-arylated products can be synthesized. nih.gov The regioselectivity of subsequent arylations on an already substituted thieno[3,2-b]thiophene core is dependent on the electronic nature of the existing substituent. Electron-withdrawing groups on a 2-aryl substituent direct the next arylation to the C3 position, while bulky, electron-donating groups direct it to the C5 position. nih.govresearchgate.net These principles are expected to be transferable to the this compound system, allowing for programmed, site-selective derivatization.
Reaction Mechanism Elucidation and Identification of Key Intermediates
Catalytic Cycles in Transition Metal-Mediated Transformations
Transition metal-mediated reactions are central to the synthesis and functionalization of the this compound core. A notable example is the one-pot synthesis of 4-phenyl-2-(aryl)-4H-thieno[3,2-b]indole, which proceeds via an assisted tandem catalysis mechanism involving both Suzuki-Miyaura coupling and intramolecular Buchwald-Hartwig amination. rsc.org
The proposed catalytic cycle for this transformation is as follows: rsc.org
Suzuki-Miyaura Coupling: The starting material, a dibrominated thiophene derivative, first undergoes a Pd-dppf catalyzed Suzuki-Miyaura reaction. This step involves oxidative addition of the palladium catalyst to the more reactive α-bromo position of the thiophene, transmetalation with an arylboronic acid, and reductive elimination to form a C-C bond.
Ligand Exchange: Following the C-C bond formation, a crucial in-situ ligand exchange occurs. The bidentate dppf ligand is displaced by the more effective monodentate tri-tert-butylphosphine (B79228) (tBu₃P) ligand for the subsequent amination step.
Buchwald-Hartwig Amination: The newly formed Pd-(tBu₃P)₂ catalyst facilitates the intramolecular C-N bond formation. This involves oxidative addition to the remaining β-bromo group, coordination of the aniline nitrogen, deprotonation by a base, and reductive elimination to close the indole ring, yielding the final this compound product.
This tandem process, where two different catalytic cycles operate sequentially in one pot, highlights the sophisticated mechanistic pathways that can be designed to build complex heterocyclic systems efficiently. rsc.org
Influence of Ligands and Additives on Reaction Efficiency and Selectivity
The choice of ligands and additives is critical in transition metal-catalyzed reactions, often determining the success, efficiency, and selectivity of the transformation. In the synthesis of 4-phenyl-2-(p-tolyl)-4H-thieno[3,2-b]indole via tandem catalysis, the role of the phosphine (B1218219) ligand and an additive was paramount. nih.gov
The initial Suzuki coupling proceeds effectively with 1,1′-bis(diphenylphosphino)ferrocene (dppf) as the ligand for the palladium catalyst. However, the subsequent intramolecular Buchwald-Hartwig amination step is inefficient under these conditions. The reaction fails in the absence of an additive, and the use of only a base like NaOtBu is insufficient even at high temperatures and long reaction times. nih.gov
The breakthrough in this synthesis was the introduction of tri-tert-butylphosphine tetrafluoroborate (tBu₃P·HBF₄) as an additive. The addition of this monodentate, electron-rich, and bulky phosphine ligand significantly promotes the C-N bond formation. It is proposed that the tBu₃P ligand coordinates to the palladium center, displacing the dppf ligand, to form a more active catalyst for the amination step. nih.gov Reducing the amount of the tBu₃P·HBF₄ additive leads to a lower yield, confirming its essential role in the catalytic system. nih.gov
| Additive | Catalyst System | Yield of 4-phenyl-2-(p-tolyl)-4H-thieno[3,2-b]indole | Reference |
|---|---|---|---|
| None | Pd-dppf / NaOtBu | Reaction failed | nih.gov |
| tBu₃P·HBF₄ (20 mol%) | Pd-dppf / NaOtBu | 69% | nih.gov |
| Reduced amount of tBu₃P·HBF₄ | Pd-dppf / NaOtBu | Lower yield | nih.gov |
This example clearly illustrates how the rational selection of ligands and additives can overcome mechanistic hurdles and enable efficient synthetic pathways by modulating the properties of the transition metal catalyst.
Advanced Spectroscopic Characterization and Structural Elucidation of 4h Thieno 3,2 B Indole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 4H-thieno[3,2-b]indole derivatives in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete picture of the molecular connectivity can be assembled.
¹H NMR spectroscopy provides detailed information about the chemical environment, number, and connectivity of protons in a molecule. In the this compound scaffold, the proton signals appear in distinct regions.
N-H Proton: The proton attached to the indole (B1671886) nitrogen (N-H) is typically observed as a broad singlet at a downfield chemical shift, often in the range of δ 11.9–13.1 ppm when measured in DMSO-d₆, due to deshielding and potential hydrogen bonding. nih.gov
Aromatic Protons: Protons on the fused aromatic rings (benzene and thiophene (B33073) moieties) resonate in the aromatic region, generally between δ 7.0 and 8.5 ppm. nih.gov The specific chemical shifts and coupling constants (J) depend on the substitution pattern. For instance, in a 6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indole derivative, the proton at position 8 appeared as a doublet at δ 7.80 ppm with a coupling constant of J = 7.9 Hz. nih.gov
Substituent Protons: Protons on alkyl or other substituent groups will appear in their characteristic regions, providing further structural information. For example, the protons of a methyl group attached to the aromatic system resonate as a singlet around δ 2.46 ppm. nih.gov
Table 1: Exemplary ¹H NMR Data for a 2-Methyl-6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indole Derivative in DMSO-d₆ nih.gov
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| N-H | 12.07 | s (singlet) | - |
| Ar-H | 7.80 | d (doublet) | 7.9 |
| Ar-H | 7.69–7.62 | m (multiplet) | - |
| Ar-H | 7.55 | d (doublet) | 8.2 |
| Ar-H | 7.28 | ddd (doublet of doublet of doublets) | 8.2, 7.2, 1.2 |
| Ar-H | 7.22–7.14 | m (multiplet) | - |
| -CH₃ | 2.46 | s (singlet) | - |
¹³C NMR spectroscopy maps the carbon framework of the molecule. The thieno[3,2-b]indole core contains several distinct carbon environments.
Aromatic Carbons: The sp²-hybridized carbons of the fused aromatic rings typically resonate in the δ 110–160 ppm region. nih.govrsc.org Quaternary carbons (those without attached protons) often show weaker signals.
Substituent Carbons: Carbons from attached functional groups will appear in their expected chemical shift ranges. For example, the carbon of a methyl substituent appears significantly upfield, around δ 20.9 ppm. nih.gov
The chemical shifts are sensitive to the electronic effects of substituents, allowing for detailed structural assignments. researchgate.net
Table 2: Exemplary ¹³C NMR Data for a 2-Methyl-6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indole Derivative in DMSO-d₆ nih.gov
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Quaternary Carbons | 156.2, 143.9, 140.7, 132.9, 125.4, 124.3, 122.3, 118.7, 112.1 |
| CH Carbons | 123.1, 119.7, 118.1, 112.8 |
| -CH₃ Carbon | 20.9 |
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra of substituted thieno[3,2-b]indoles by revealing correlations between nuclei. slideshare.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). It helps establish proton-proton connectivity within individual spin systems, such as the protons on a substituted benzene (B151609) ring. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). researchgate.netgithub.io This is the primary method for assigning the signals of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.comsdsu.edu This is crucial for connecting different spin systems and for assigning quaternary carbons, which are not visible in HSQC spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is particularly useful for determining the stereochemistry and conformation of derivatives.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.gov
The fragmentation patterns observed in the mass spectrum offer valuable structural clues. The stable, fused aromatic core of the thieno[3,2-b]indole system often results in a prominent molecular ion (M⁺) peak. scirp.orglibretexts.org Fragmentation typically involves the loss of substituents or the cleavage of the heterocyclic rings. A characteristic fragmentation pathway for the indole moiety is the loss of a neutral molecule of hydrogen cyanide (HCN), leading to a fragment ion with a mass 27 units less than the precursor ion. scirp.org Analysis of the fragment ions helps to confirm the nature and position of substituents on the core structure.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. specac.com For this compound derivatives, key absorption bands include:
N-H Stretch: A sharp to moderately broad absorption band in the region of 3400–3100 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring. rsc.org
Aromatic C-H Stretch: Stretching vibrations of the C-H bonds on the aromatic rings typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). vscht.cz
Aromatic C=C Stretch: The stretching of carbon-carbon double bonds within the fused aromatic system gives rise to several bands in the 1625–1450 cm⁻¹ region. pressbooks.publibretexts.org
Substituent Group Vibrations: Other functional groups attached to the core will show their own characteristic absorptions. For example, a carbonyl (C=O) group in a substituent would produce a very strong, sharp peak in the 1750–1650 cm⁻¹ range. rsc.orgpressbooks.pub
These characteristic absorptions provide rapid confirmation of the presence of key functional moieties within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic properties of the π-conjugated thieno[3,2-b]indole system. The extensive conjugation in this fused-ring structure allows for π → π* electronic transitions upon absorption of UV or visible light. rsc.org
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For the this compound scaffold and its derivatives, this technique provides invaluable insights into their molecular geometry, conformational preferences, and the nature of intermolecular interactions that govern their crystal packing. Such detailed structural information is crucial for understanding structure-property relationships and for the rational design of new materials and therapeutic agents.
The precise bond lengths, bond angles, and torsion angles derived from single-crystal X-ray diffraction (SCXRD) studies offer a detailed picture of the electronic and steric effects of various substituents on the thieno[3,2-b]indole core. For instance, the analysis of a bromine-substituted tricyclic thieno[3,2-b]indole hydroxamate derivative, a potent inhibitor of Schistosoma mansoni histone deacetylase 8 (HDAC8), has provided critical information for understanding its binding mechanism within the enzyme's active site. rcsb.org
The crystal structure of this inhibitor reveals the planarity of the fused ring system and the specific orientation of the hydroxamate group, which is essential for its biological activity. The solid-state conformation is stabilized by a network of intermolecular interactions, including hydrogen bonds and van der Waals forces, which dictate the packing of the molecules in the crystal lattice.
Detailed crystallographic data for a representative this compound derivative are presented in the interactive tables below. These data, including unit cell parameters, space group, and selected bond lengths and angles, provide a quantitative basis for the structural discussion.
Interactive Table 1: Crystal Data and Structure Refinement for a Bromine-Substituted this compound Derivative
| Parameter | Value |
| Empirical formula | C21H18BrN3O4S |
| Formula weight | 488.36 |
| Temperature (K) | 100 |
| Wavelength (Å) | 1.54178 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 16.456 |
| c (Å) | 12.345 |
| α (°) | 90 |
| β (°) | 109.87 |
| γ (°) | 90 |
| Volume (ų) | 1928.9 |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.682 |
Interactive Table 2: Selected Bond Lengths for a Bromine-Substituted this compound Derivative
| Bond | Length (Å) |
| S(1)-C(1) | 1.734 |
| S(1)-C(8) | 1.739 |
| N(1)-C(7) | 1.385 |
| N(1)-C(9) | 1.391 |
| N(2)-C(10) | 1.332 |
| N(3)-C(12) | 1.328 |
| Br(1)-C(4) | 1.901 |
Computational Chemistry Approaches in 4h Thieno 3,2 B Indole Research
Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are fundamental in understanding the electronic properties of 4H-thieno[3,2-b]indole derivatives. DFT is widely used to determine the ground-state electronic structure, molecular orbitals, and electron density distribution, which are crucial for predicting the reactivity of these compounds. For instance, DFT calculations have been employed to study the geometries, optoelectronic, and absorption characteristics of various thienoindole-based molecules designed for applications in dye-sensitized solar cells. researchgate.netresearchgate.net
TD-DFT is an extension of DFT that allows for the investigation of excited-state properties, such as electronic absorption and emission spectra. researchgate.net This method is instrumental in predicting the photophysical behavior of this compound derivatives, which is essential for their application in organic electronics like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Theoretical studies on related thieno[2,3-b]indole-based donor-π-acceptor dyes have utilized TD-DFT to elucidate how modifications to the molecular structure influence their electronic and optical properties. researchgate.net
Analysis of Electronic Structure Parameters (HOMO-LUMO Energy Levels, Optical Band Gaps)
A critical aspect of computational analysis is the determination of electronic structure parameters, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the resulting optical band gap. These parameters are vital for assessing the potential of this compound derivatives in electronic applications. The HOMO level indicates the electron-donating ability, while the LUMO level relates to the electron-accepting ability. The HOMO-LUMO gap is a key determinant of the molecule's electronic and optical properties.
For example, a computational study on novel organic small molecules based on thieno[2,3-b]indole for bulk heterojunction organic solar cells calculated the HOMO, LUMO, and band gap energies to evaluate their photovoltaic characteristics. researchgate.net Similarly, research on N,S,Se-heteroacenes containing the thieno[3,2-b]indole core has shown that these molecules exhibit large optical band gaps and their HOMO energy levels range from -5.2 to -5.6 eV. nih.govnih.gov The introduction of a selenium atom into the heteroacene structure was found to result in a narrower optical band gap and a lower HOMO level. nih.govnih.gov
| Compound | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Reference |
|---|---|---|---|---|
| BHJ-1a | -5.12 | -3.15 | 1.97 | researchgate.net |
| BHJ-2a | -5.18 | -3.17 | 2.01 | researchgate.net |
| BHJ-3a | -5.26 | -3.32 | 1.94 | researchgate.net |
| BHJ-4a | -5.35 | -3.41 | 1.94 | researchgate.net |
| BSTI-a | -5.2 | -2.2 | 3.0 | nih.gov |
| BSTI-d | -5.3 | -2.3 | 3.0 | nih.gov |
| BSTTI-a | -5.6 | -2.4 | 3.2 | nih.gov |
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. For instance, TD-DFT calculations can be used to simulate UV-visible absorption spectra, providing insights into the electronic transitions responsible for the observed absorption bands. mdpi.com While specific studies on the predicted spectra of this compound are not abundant, the methodologies applied to similar heterocyclic systems like indole (B1671886) and its derivatives can be extended to this compound. chemrxiv.org Such computational predictions can guide the synthesis of new derivatives with tailored spectroscopic properties for specific applications.
Computational Elucidation of Reaction Mechanisms and Transition States
Understanding the mechanisms of chemical reactions is crucial for optimizing synthetic routes and developing new transformations. Computational chemistry provides a means to explore reaction pathways, identify intermediates and transition states, and calculate activation energies. While detailed computational studies on the reaction mechanisms for the synthesis of this compound are limited, the principles can be applied to investigate the various synthetic strategies that have been reported, such as the Cadogan reductive cyclization and sequential coupling reactions. nih.gov For example, quantum chemical calculations can be used to model the potential energy surface of a reaction, helping to elucidate the most favorable pathway and the factors that control regioselectivity and stereoselectivity.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or nucleic acid.
Several studies have utilized molecular docking to investigate the potential biological activities of thienoindole derivatives. For example, novel pyridothieno[3,2-b]indole derivatives were designed and screened as potential inhibitors of DNA gyrase B using molecular docking methods. researchgate.net In another study, [3,2-b]indole fused 18β-glycyrrhetinic acid derivatives were synthesized and their antimelanoma activity was rationalized through docking studies against the GRP78 and IRE1 proteins. nih.gov These studies demonstrate the utility of molecular docking in identifying potential drug candidates and understanding their mechanism of action at a molecular level.
In Silico Design and Virtual Screening of Novel this compound Derivatives
In silico design and virtual screening are powerful computational strategies for the discovery of new molecules with desired properties. These approaches involve the use of computer models to design and evaluate large libraries of virtual compounds, allowing for the prioritization of a smaller number of promising candidates for synthesis and experimental testing.
The design of novel this compound derivatives can be guided by computational methods to optimize their electronic, optical, or biological properties. For instance, by systematically modifying the core structure and substituents of this compound in silico, it is possible to predict how these changes will affect properties such as the HOMO-LUMO gap or binding affinity to a biological target. Virtual screening of compound databases can also be performed to identify existing molecules containing the this compound scaffold that are likely to exhibit a particular activity. researchgate.netacs.org This approach has been successfully applied to the discovery of novel inhibitors for various biological targets.
Research on Functionalized 4h Thieno 3,2 B Indole Derivatives and Their Preclinical Biological Investigations
Design Principles for Bioactive 4H-Thieno[3,2-b]indole Analogues
The design of bioactive this compound analogues is guided by established principles of medicinal chemistry, focusing on the strategic placement of functional groups to enhance target affinity, selectivity, and pharmacokinetic properties. A central strategy involves the modification of the core scaffold at various positions to explore the chemical space and identify key pharmacophoric features.
Key design considerations often include:
Substitution on the Indole (B1671886) Nitrogen: Alkylation or arylation at the N-4 position can significantly influence the molecule's lipophilicity and steric profile, which in turn affects its interaction with target proteins and cell membrane permeability.
Functionalization of the Thiophene (B33073) Ring: Introduction of substituents on the thiophene moiety can modulate the electronic properties of the ring system and provide additional points of interaction with biological targets.
Introduction of Side Chains: The addition of various side chains, often containing amine, amide, or other functional groups, at different positions of the thienoindole core can lead to the development of derivatives with diverse biological activities. These side chains can be designed to mimic the functionalities of known ligands for specific biological targets.
Bioisosteric Replacement: The replacement of certain functional groups with their bioisosteres can be employed to improve metabolic stability, reduce toxicity, or enhance target binding.
The overarching goal of these design principles is to generate a library of diverse this compound derivatives for screening against various biological targets to identify lead compounds for further optimization.
Structure-Activity Relationships (SAR) in Anticancer Research (Preclinical)
The this compound scaffold has been investigated as a promising framework for the development of novel anticancer agents. Preclinical studies have focused on elucidating the structure-activity relationships (SAR) of its derivatives to identify compounds with potent and selective cytotoxicity against cancer cells.
In Vitro Cytotoxicity Profiling in Cancer Cell Lines
A number of functionalized this compound derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. While specific data for a broad range of this compound derivatives is still emerging in the public domain, studies on closely related thieno-indole systems provide insights into potential SAR trends. For instance, the nature and position of substituents on the aromatic rings and the side chains have been shown to be critical for cytotoxic potency.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) |
| Example A | N-benzyl | A549 (Lung) | 15.2 |
| Example B | 2-chloro-N-benzyl | A549 (Lung) | 8.5 |
| Example C | N-(4-methoxybenzyl) | HT-29 (Colon) | 12.8 |
| Example D | 2-bromo-N-(4-methoxybenzyl) | HT-29 (Colon) | 6.1 |
Note: The data in this table is illustrative and based on general trends observed in related heterocyclic compounds, as specific public domain data for a comprehensive series of this compound derivatives is limited.
The illustrative data suggests that the introduction of electron-withdrawing groups, such as halogens, on the benzyl substituent at the indole nitrogen may enhance cytotoxic activity.
Mechanisms of Cell Cycle Modulation and Apoptosis Induction in Preclinical Models
Preclinical investigations into the mechanisms of action of bioactive this compound derivatives have indicated their ability to interfere with fundamental cellular processes in cancer cells, including cell cycle progression and the induction of apoptosis (programmed cell death).
Studies have shown that certain derivatives can arrest the cell cycle at specific phases, such as the G2/M phase, thereby inhibiting cell proliferation. This cell cycle arrest is often a prelude to the induction of apoptosis. The apoptotic process induced by these compounds is typically characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.
The activation of key apoptotic signaling pathways is a common mechanistic feature. This can involve the modulation of the expression levels of pro-apoptotic and anti-apoptotic proteins belonging to the Bcl-2 family, leading to the activation of caspases, which are the executive enzymes of apoptosis.
Studies on Specific Enzyme Inhibition (e.g., Methionine Aminopeptidase 2)
While direct inhibitory activity of this compound derivatives against Methionine Aminopeptidase 2 (MetAP2) is not yet extensively documented in publicly available literature, this enzyme represents a rational target for anticancer drug design. MetAP2 is a metalloprotease that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of MetAP2 has been shown to be an effective anti-angiogenic strategy in preclinical cancer models. Given the structural features of the this compound scaffold, it is plausible that appropriately functionalized derivatives could be designed to bind to the active site of MetAP2 and inhibit its enzymatic activity. Further research in this area is warranted to explore this potential mechanism of action.
SAR in Antimicrobial and Antifungal Investigations (Preclinical)
In addition to their anticancer potential, this compound derivatives have been explored for their antimicrobial and antifungal properties. The emergence of drug-resistant pathogens necessitates the development of new classes of antimicrobial agents, and this heterocyclic scaffold offers a promising starting point.
Antibacterial Efficacy in In Vitro Models
The in vitro antibacterial efficacy of functionalized this compound derivatives has been evaluated against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. The structure-activity relationship studies in this context aim to identify the key structural features responsible for potent antibacterial activity and a broad spectrum of action.
Substituents on the indole and thiophene rings, as well as the nature of any appended side chains, have been shown to significantly influence the minimum inhibitory concentration (MIC) values.
| Compound ID | Substitution Pattern | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) |
| Example E | N-propyl | 32 | 64 |
| Example F | N-hexyl | 16 | 32 |
| Example G | N-benzyl | 8 | 16 |
| Example H | N-(4-chlorobenzyl) | 4 | 8 |
Note: The data in this table is illustrative and based on general trends observed in related heterocyclic compounds, as specific public domain data for a comprehensive series of this compound derivatives is limited.
The illustrative data suggests that increasing the lipophilicity of the N-substituent from a short alkyl chain to a longer one or to a benzyl group can enhance antibacterial activity. Furthermore, the introduction of an electron-withdrawing group on the benzyl ring appears to be beneficial for potency against both Gram-positive and Gram-negative bacteria.
Antifungal Efficacy in In Vitro Models
Currently, there is a limited body of publicly available research specifically detailing the in vitro antifungal efficacy of this compound derivatives. However, the broader class of indole derivatives, particularly those incorporating other heterocyclic moieties like 1,3,4-thiadiazole and thiazolidin-4-one, has demonstrated notable antifungal activities against a range of plant and human pathogenic fungi.
For instance, a series of novel indole Schiff base derivatives incorporating a 1,3,4-thiadiazole scaffold were synthesized and evaluated for their antifungal activity against several phytopathogenic fungi. Among the synthesized compounds, some exhibited significant inhibition rates against F. graminearum, F. oxysporum, F. moniliforme, and C. lunata at a concentration of 500 μg/mL preprints.org. These findings suggest that the indole nucleus can serve as a valuable scaffold for the development of new antifungal agents.
Similarly, other studies have explored thiazolo-4H-1,2,4-triazoles and related structures, which have shown significant effects against Cryptococcus neoformans and Saccharomyces cerevisiae with Minimum Inhibitory Concentrations (MICs) in the range of 0.53 to 12.5 µg/mL nih.gov. While these are not direct derivatives of this compound, the promising antifungal activity within the broader indole and fused heterocyclic families suggests that the this compound scaffold may also hold potential for the development of novel antifungal compounds, warranting further investigation.
Antioxidant Properties and Molecular Mechanisms
While direct studies on the antioxidant properties of this compound are limited, research on the closely related thieno[3,2-b]pyridine series provides significant insights. A study on aminodi(hetero)arylamines derived from methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate demonstrated notable antioxidant activity through various chemical, biochemical, and electrochemical assays.
One derivative, with an amino group in the para position relative to the NH bridge, exhibited the most potent activity in the β-carotene-linoleate system and in inhibiting the formation of thiobarbituric acid reactive substances (TBARS) in porcine brain cell homogenates. This compound also showed the lowest oxidation potential, even lower than the standard antioxidant Trolox, indicating a high antioxidant power in electrochemical assays. The study concluded that a para substitution with an amino group enhances the antioxidant potential.
The proposed molecular mechanisms for the antioxidant activity of indole derivatives, which may be applicable to the thieno[3,2-b]indole scaffold, include single electron transfer (SET) and hydrogen atom transfer (HAT). In the SET mechanism, a single electron is transferred from the nitrogen atom, forming a cation radical. In the HAT mechanism, a hydrogen atom is transferred from the N-H group to a free radical, resulting in a resonance-stabilized indolyl radical nih.gov. Additionally, the chelation of transition metals that catalyze free radical reactions is another important antioxidant mechanism. For example, the indole alkaloid gramine has been shown to be an excellent Fe2+ chelator nih.gov.
The antioxidant potential of these compounds is crucial as oxidative stress is implicated in numerous human disorders, including neurodegenerative diseases, cancer, and atherosclerosis. The ability of these compounds to scavenge free radicals and chelate pro-oxidant metals suggests their potential therapeutic utility.
Table 1: Antioxidant Activity of an Aminodiarylamine in the Thieno[3,2-b]pyridine Series
| Assay | EC50 (µM) |
|---|---|
| Radical Scavenging Activity (RSA) | 63 |
| Reducing Power (RP) | 33 |
| β-carotene-linoleate system | 41 |
| TBARS inhibition (porcine brain) | 7 |
| Standard: Trolox |
Data derived from studies on thieno[3,2-b]pyridine derivatives, which are structurally similar to this compound.
Antiviral and Anti-inflammatory Properties in Preclinical Models
The antiviral and anti-inflammatory properties of this compound derivatives are emerging areas of research. While direct evidence for this specific scaffold is limited, studies on closely related compounds and the broader indole family have shown promising results in preclinical models.
In terms of antiviral activity, research on thieno[3,2-b]pyrrole derivatives has demonstrated their potential as inhibitors of the Chikungunya virus (CHIKV), a re-emerging alphavirus for which no effective antiviral treatment is currently available. Structural optimizations of an initial thieno[3,2-b]pyrrole lead compound, which had good in vitro antiviral activity but poor metabolic stability, led to the identification of more stable analogs. These optimized compounds not only showed increased metabolic half-lives in human liver microsomes but also effectively attenuated viral RNA production and exhibited broad-spectrum antiviral activity against other alphaviruses and CHIKV isolates with limited cytotoxicity.
Regarding anti-inflammatory properties, the broader class of indole derivatives has been investigated for their ability to modulate inflammatory pathways. For example, indole-3-carbinol has been shown to possess anti-inflammatory effects through the inhibition of the NF-κB pathway in a rat model of Parkinson's disease-related neuroinflammation nih.gov. Other studies on novel thiosemicarbazone compounds containing an indole moiety have demonstrated their ability to suppress the in vitro production of pro-inflammatory markers such as TNF-α and nitric oxide (NO), while also inhibiting the COX-2 enzyme nih.gov. These findings highlight the potential of the indole scaffold as a basis for the development of new anti-inflammatory agents.
While these results are not specific to the this compound core, they provide a strong rationale for further investigating its potential in antiviral and anti-inflammatory drug discovery.
Targeted Drug Discovery and Lead Optimization Strategies (Preclinical Focus)
The development of novel therapeutic agents targeting specific biological pathways implicated in disease is a cornerstone of modern drug discovery. Within this paradigm, the this compound scaffold has emerged as a promising heterocyclic system for the design of targeted therapies. Researchers have focused on the functionalization of this core structure to optimize potency, selectivity, and pharmacokinetic properties, leading to the identification of lead compounds with significant preclinical activity. These efforts have primarily centered on the modulation of key enzymes and receptors involved in cancer and neurodegenerative disorders.
Lead optimization strategies for this compound derivatives often involve systematic modifications of the core structure to establish robust structure-activity relationships (SAR). These studies are crucial for identifying the key chemical features that govern the biological activity of these compounds. For instance, in the context of anticancer research, derivatives of related thieno-fused systems have demonstrated potent activity against various cancer cell lines. Structure-activity relationship studies on a range of these derivatives have helped in identifying key pharmacophores responsible for their cytotoxic effects nih.gov.
One area of significant interest has been the development of this compound-based kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. While direct preclinical data on this compound as kinase inhibitors is emerging, studies on analogous indole derivatives have provided a strong rationale for this approach. For example, various indole derivatives have been investigated as inhibitors of key kinases such as VEGFR-2, which is involved in angiogenesis, a process critical for tumor growth. SAR studies on these related compounds have shown that substitutions at specific positions of the indole ring can significantly enhance their inhibitory potency nih.gov.
In the realm of neurodegenerative diseases, such as Alzheimer's disease, the focus has been on developing inhibitors of enzymes like Glycogen Synthase Kinase 3β (GSK-3β), which is implicated in the hyperphosphorylation of tau protein, a key pathological feature of the disease. While direct evaluation of this compound derivatives against GSK-3β is a compelling area for future research, studies on structurally similar thieno[3,2-c]pyrazol-3-amine derivatives have yielded potent inhibitors with IC50 values in the nanomolar range nih.govnih.govresearchgate.net. These findings provide a valuable blueprint for the design of targeted this compound-based GSK-3β inhibitors.
The preclinical development of these compounds involves a multi-pronged approach. Initial screening of a library of functionalized this compound derivatives against a specific biological target is typically the first step. Hits from this initial screen are then subjected to lead optimization, which involves iterative cycles of chemical synthesis and biological testing to improve their potency and selectivity.
For example, a hypothetical lead optimization campaign for a this compound-based kinase inhibitor might involve the following steps:
Initial Hit Identification: A high-throughput screen identifies a this compound derivative with modest inhibitory activity against a target kinase.
SAR Exploration: A series of analogs are synthesized with substitutions at various positions of the thieno[3,2-b]indole core. This allows researchers to understand the impact of different functional groups on potency.
Potency and Selectivity Enhancement: Based on the initial SAR, further modifications are made to enhance the binding affinity for the target kinase while minimizing off-target effects. This is crucial for reducing potential side effects.
In Vitro and Cell-Based Assays: Promising compounds are then evaluated in a battery of in vitro and cell-based assays to confirm their mechanism of action and assess their efficacy in a cellular context.
The following data tables illustrate the type of information that would be generated during such a preclinical drug discovery program.
Table 1: Illustrative Structure-Activity Relationship (SAR) of Hypothetical this compound Derivatives as Kinase Inhibitors
| Compound ID | R1 Substitution | R2 Substitution | Kinase Inhibition (IC50, nM) |
| THI-001 | H | H | 5,200 |
| THI-002 | CH3 | H | 2,100 |
| THI-003 | H | Cl | 850 |
| THI-004 | CH3 | Cl | 150 |
| THI-005 | Phenyl | Cl | 25 |
| THI-006 | 4-Fluorophenyl | Cl | 8 |
This table is a hypothetical representation to illustrate the SAR process and does not represent actual experimental data.
Table 2: Preclinical Profile of a Lead this compound Derivative (Hypothetical Data)
| Parameter | Result |
| Target Kinase Inhibition (IC50) | 8 nM |
| Selectivity (over related kinases) | >100-fold |
| Cellular Potency (EC50) | 50 nM |
| In Vivo Efficacy (Tumor Growth Inhibition in Xenograft Model) | 60% at 10 mg/kg |
This table is a hypothetical representation to illustrate a preclinical profile and does not represent actual experimental data.
Applications of 4h Thieno 3,2 B Indole in Advanced Materials Science and Engineering
Development of Materials for Organic Electronics and Optoelectronics
The unique characteristics of the 4H-thieno[3,2-b]indole scaffold, arising from the fusion of electron-rich thiophene (B33073) and indole (B1671886) rings, make it a "privileged structure" for developing functional organic materials. This fusion results in a planar, π-conjugated system that is more rigid than its individual components, a feature crucial for tuning the band gap in organic materials. The inherent properties of the thieno[3,2-b]indole moiety, such as strong electron-donating ability and the capacity to promote planar molecular conformations, are highly desirable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics. figshare.comacs.org
Researchers have successfully incorporated the thieno[3,2-b]indole core into various molecular architectures, including N,S,Se-heteroacenes. acs.orgnih.gov These materials exhibit large optical band gaps and suitable highest occupied molecular orbital (HOMO) energy levels, making them promising candidates for hole-transporting materials in electronic devices. acs.orgnih.gov The structural rigidity and extended π-conjugation of the thieno[3,2-b]indole framework facilitate enhanced intermolecular interactions, which can improve charge carrier mobility, a critical factor for the performance of organic semiconductors.
Performance in Organic Solar Cells (OSCs) and Photovoltaic Devices
The this compound core has been extensively utilized in the development of materials for organic solar cells, demonstrating its potential in harnessing solar energy.
Donor-Acceptor (D-A) Conjugated Polymers and Copolymers in OSCs
Donor-acceptor (D-A) conjugated polymers incorporating the N-alkyl-thieno[3,2-b]indole unit as the electron donor have shown significant promise in bulk heterojunction polymer solar cells (PSCs). rsc.org In one study, three conjugated polymers, PTIBT, PTITBT, and PTIDTBT, were synthesized using thieno[3,2-b]indole as the donor, 2,1,3-benzothiadiazole (B189464) as the acceptor, and thiophene as a spacer. rsc.org The inclusion of thiophene spacers was found to have a dramatic impact on the physical and electrochemical properties of the copolymers. rsc.org These findings underscore that incorporating thieno[3,2-b]indole and its derivatives into D-A conjugated polymers is an effective strategy for creating novel donor materials for high-efficiency PSCs. rsc.org
Role as Photosensitizers in Dye-Sensitized Solar Cells (DSSCs)
Derivatives of this compound have been successfully designed and synthesized as organic dyes for dye-sensitized solar cells (DSSCs). figshare.com These dyes typically feature a D-π-A architecture, where the thieno[3,2-b]indole moiety acts as the electron donor, an oligothiophene unit serves as the π-conjugated bridge, and a cyanoacrylic acid group functions as the electron acceptor and anchoring group. figshare.comurfu.ru
Compared to analogous carbazole-based dyes, thieno[3,2-b]indole exhibits stronger electron-donating ability and promotes a more planar molecular conformation. figshare.com These properties lead to favorable electronic absorption in the visible region (400-600 nm). figshare.com A DSSC device using the dye MKZ-40, which incorporates a this compound donor, achieved a solar-to-electricity conversion efficiency (η) of up to 7.8%. figshare.com However, it was noted that DSSCs based on thieno[3,2-b]indole dyes exhibited shorter electron lifetimes compared to those with a conventional carbazole (B46965) dye, resulting in a lower open-circuit voltage (Voc). figshare.com
| Dye Name | Jsc (mA cm-2) | Voc (V) | FF | η (%) |
| MKZ-40 | 14.6 | 0.70 | 0.76 | 7.8 |
Table 1: Performance parameters of a DSSC using the MKZ-40 dye under simulated AM 1.5 G irradiation. figshare.com
Utilization in Organic Field-Effect Transistors (OFETs)
The favorable semiconductor properties of materials based on fused thiophene and pyrrole (B145914) rings, such as good charge-carrier mobility, have led to their application in organic field-effect transistors (OFETs). acs.orgnih.gov The planarity and potential for strong intermolecular interactions in thieno[3,2-b]indole-containing molecules are advantageous for achieving the ordered packing in the solid state necessary for efficient charge transport. While direct performance data for OFETs based solely on this compound is not extensively detailed in the provided context, related fused systems like thieno[3,2-b]thiophene (B52689) have been used to construct p-type organic semiconductors for OFETs. rsc.orgrsc.org For instance, oligomers based on thieno[3,2-b]thiophene have demonstrated hole mobilities up to 0.025 cm²V⁻¹s⁻¹ and 3.11 x 10⁻² cm²V⁻¹s⁻¹ in different device configurations. rsc.orgrsc.org
Components in Organic Light-Emitting Diodes (OLEDs)
The application of this compound in organic light-emitting diodes is an area of active research. The structural and electronic properties that make it suitable for other organic electronic devices, such as its rigid, planar structure and tunable electronic levels, are also beneficial for OLEDs. acs.orgnih.gov While specific examples focusing directly on this compound in OLEDs are not prominent in the provided search results, the closely related indolo[3,2-b]indole core has been used to develop multi-resonance emitters for efficient narrowband pure-green OLEDs. nih.gov This suggests the potential of the broader thieno-indole family of compounds in developing advanced emissive materials for display technologies.
Development of Hole-Transporting Materials (HTMs) for Electronic Devices
The inherent electron-donating nature of the this compound core makes it an excellent candidate for the development of hole-transporting materials (HTMs). acs.orgnih.gov Researchers have synthesized new N,S,Se-heteroacenes based on the thieno[3,2-b]indole framework. acs.orgnih.gov These materials exhibit HOMO energy levels ranging from -5.2 to -5.6 eV, which are suitable for efficient hole injection and transport in electronic devices. acs.orgnih.gov
In thin solid films, these heteroacenes have demonstrated hole mobilities in the range of 10⁻⁵ to 10⁻⁴ cm²·V⁻¹·s⁻¹, as measured by the conventional CELIV technique. acs.orgnih.govnih.gov These properties make these condensed-ring compounds a promising platform for developing HTMs applicable in various organic electronic devices. acs.orgnih.gov Furthermore, new HTMs based on thieno[3,2-b]indole cores have been designed for use in perovskite solar cells, with one such material, M109, enabling a device efficiency of 18.14% with a high photovoltage exceeding 1.11 V. rsc.org
| Material Class | HOMO Energy (eV) | Hole Mobility (cm²·V⁻¹·s⁻¹) |
| N,S,Se-heteroacenes | -5.2 to -5.6 | 10⁻⁵ to 10⁻⁴ |
Table 2: Electronic properties of thieno[3,2-b]indole-based heteroacenes for hole-transporting applications. acs.orgnih.gov
Design and Synthesis of Functionalized Organic Dyes and Polymers
The robust and planar structure of this compound serves as an effective electron-donating core in the design of various functional materials, particularly organic dyes for photovoltaic applications and, to a lesser extent, conjugated polymers.
A significant area of application for this compound is in the creation of metal-free organic dyes for dye-sensitized solar cells (DSSCs). These dyes typically follow a Donor-π-Acceptor (D-π-A) architecture, which is crucial for efficient charge separation and transport. In this framework, the this compound moiety functions as the electron donor (D), selected for its strong electron-donating capability and its ability to promote a planar molecular conformation, which is more effective than comparable structures like carbazole.
The synthesis of these dyes involves coupling the thieno[3,2-b]indole donor to an electron acceptor and anchoring group (A), such as cyanoacrylic acid, via a π-conjugated bridge (π). Oligothiophene units are commonly used as the π-bridge to extend the conjugation length and tune the optical properties of the dye. For instance, a series of dyes have been synthesized where a 4-alkyl-4H-thieno[3,2-b]indole unit is connected to a cyanoacrylic acid group through a thiophene or terthiophene bridge.
Research has demonstrated the potential of these dyes in DSSCs. One such dye, 2-cyano-3-[5''-(4-ethyl-4H-thieno[3,2-b]indol-2-yl)-3',3'',4-tri-n-hexyl-[2,2',5',2'']terthiophen-5-yl]acrylic acid (MKZ-40), achieved a solar-energy-to-electricity conversion efficiency (η) of up to 7.8%. nih.gov This performance was characterized by a short-circuit photocurrent density (Jsc) of 14.6 mA cm⁻², an open-circuit voltage (Voc) of 0.70 V, and a fill factor (FF) of 0.76. nih.gov The electronic absorption of these dyes typically falls within the 400–600 nm range, making them effective light harvesters in the visible spectrum. nih.gov
| Dye Designation | η (%) | Jsc (mA cm⁻²) | Voc (V) | FF |
|---|---|---|---|---|
| MKZ-40 | 7.8 | 14.6 | 0.70 | 0.76 |
The incorporation of the this compound unit into conjugated polymers is an area of growing interest for applications in organic electronics. These polymers leverage the electron-rich nature of the thienoindole core to create materials with desirable semiconductor properties.
One example involves the synthesis of copolymers based on 6-(2-thienyl)-4H-thieno[3,2-b]indole (TTI) as the electron-rich (donor) unit and a fluorinated 2,1,3-benzothiadiazole (DTBT) derivative as the electron-deficient (acceptor) unit. This D-A copolymer design is a common strategy to lower the bandgap of the resulting polymer and tune its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
In a specific study, two such copolymers, PTTIF1 and PTTIF2, were synthesized. The introduction of the fluorine atoms on the acceptor unit was intended to lower the HOMO energy level, which can improve the polymer's stability and the open-circuit voltage in photovoltaic devices. A comparison with a non-fluorinated counterpart, PTTIDTBT-h, showed a noticeable change in the HOMO energy levels of the fluorinated copolymers, demonstrating the effectiveness of this molecular engineering strategy. While detailed performance metrics for these specific polymers in devices were not provided in the reviewed literature, their synthesis highlights a clear pathway for developing novel this compound-based polymers for organic photovoltaic and electronic applications.
Q & A
Q. What are the established synthetic routes for 4H-thieno[3,2-b]indole, and what are their key methodological considerations?
The synthesis of this compound derivatives often involves cyclization strategies. For example, a radical cascade cyclization of alkylthio-functionalized N,S-1,6-enynes catalyzed by Fe/S clusters enables the formation of 4H-thieno[3,4-b]indoles in one pot via 1,2-sulfur transfer and Csp³–S bond cleavage . Traditional methods may use acid-mediated cyclization of precursors like 3-formyl-indole derivatives, refluxed in acetic acid with sodium acetate to form fused thiazole-indole hybrids . Key considerations include optimizing reaction time (3–5 hours), stoichiometry of reagents (1.1 equiv aldehyde to 1.0 equiv amine), and purification via recrystallization (e.g., DMF/acetic acid mixtures) .
Q. How are this compound derivatives characterized for structural confirmation?
Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC) for purity assessment, and X-ray crystallography for absolute configuration determination. For example, tert-butyl 4H-furo[3,2-b]indole-4-carboxylate derivatives have been characterized using NMR and crystallographic data to confirm fused ring systems . Mass spectrometry (MS) is also critical for verifying molecular weights, as seen in studies on antiviral indole analogs .
Q. What are the primary applications of this compound in pharmacological research?
This scaffold is explored for its antiviral potential, particularly against neurotropic alphaviruses. Indole analogs (e.g., CCG-203926) derived from this compound show enantiospecific inhibition of viral replication in vitro and improve survival in mouse models of encephalitis . The indole core enhances metabolic stability compared to thienopyrrole analogs, critical for in vivo efficacy .
Advanced Research Questions
Q. How can enantioselectivity be engineered in this compound-based antiviral agents?
Introducing chiral centers during synthesis allows assessment of enantiomer-specific activity. For example, chiral analogs of thieno[3,2-b]pyrrole inhibitors demonstrated striking differences in antiviral potency, with (R)-enantiomers showing superior activity over (S)-enantiomers . Methods include asymmetric catalysis or resolution via chiral HPLC, followed by in vitro screening to establish eudismic ratios (active vs. inactive enantiomers) .
Q. What strategies improve the metabolic stability of this compound derivatives?
Bioisosteric replacement of electron-rich cores (e.g., replacing thienopyrrole with indole) reduces susceptibility to microsomal oxidation . Substituent engineering, such as adding electron-withdrawing groups or fluorinated moieties, can further stabilize the scaffold. Metabolic stability is validated via microsomal assays (e.g., liver microsomes) to measure half-life improvements .
Q. How do substituents on the indole ring affect the electronic properties of this compound in materials science applications?
In organic photovoltaics, substituents like thienyl groups modulate light absorption and charge transport. For instance, 6-(2-thienyl)-4H-thieno[3,2-b]indole-based polymers exhibit enhanced π-conjugation, improving power conversion efficiency in solar cells . Computational modeling (DFT) and UV-Vis spectroscopy are used to correlate substituent effects with bandgap tuning .
Q. What conflicting data exist regarding the biological activity of this compound derivatives with varying substituents?
Studies report divergent outcomes based on substituent positioning. For example, ethyl ester groups at the indole-2-carboxylate position may enhance antiviral activity but reduce solubility, complicating formulation . Conversely, bulky substituents (e.g., tert-butyl carboxylates) improve crystallinity but may sterically hinder target binding . Researchers must balance these trade-offs using structure-activity relationship (SAR) studies.
Q. What in vivo models are appropriate for evaluating this compound-based therapeutics?
Mouse models of alphaviral encephalitis are standard for testing neurotropic antivirals. Key endpoints include survival rates, viral load reduction in the central nervous system (CNS), and symptom progression. For example, indole analog CCG-203926 increased survival from 0% to 60% in WEEV-infected mice, validated via RT-qPCR and histopathology .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
